molecular formula C17H16BrN3O6 B11546902 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11546902
M. Wt: 438.2 g/mol
InChI Key: CPVDICJIQZLZBJ-DJKKODMXSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, and nitrophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with acetyl chloride to form 4-bromo-2-methoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-bromo-2-methoxyphenyl hydrazide. The final step involves the condensation of this hydrazide with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine, methoxy, and nitrophenyl groups contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H16BrN3O6

Molecular Weight

438.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16BrN3O6/c1-25-14-6-4-13(21(23)24)7-11(14)9-19-20-17(22)10-27-15-5-3-12(18)8-16(15)26-2/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

CPVDICJIQZLZBJ-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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